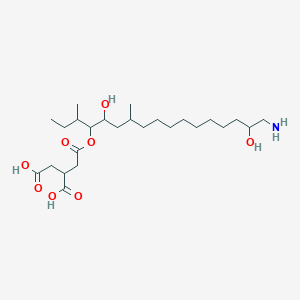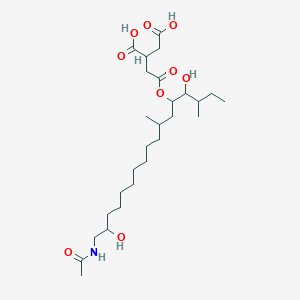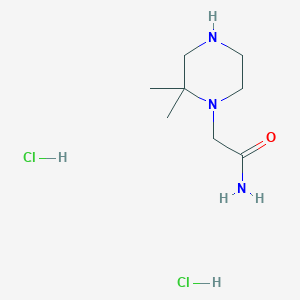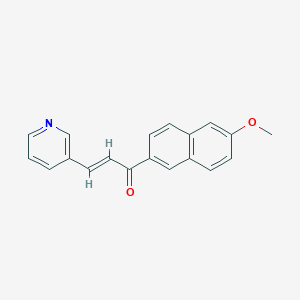
DMU2139
Descripción general
Descripción
DMU2139 es un inhibidor potente y específico de la enzima citocromo P450 familia 1 subfamilia B miembro 1 (CYP1B1). Ha mostrado una selectividad significativa hacia CYP1B1 sobre otras enzimas del citocromo P450 como CYP1A1 y CYP1A2 .
Mecanismo De Acción
DMU2139 ejerce sus efectos inhibiendo específicamente la actividad de CYP1B1. Esta enzima participa en el metabolismo de diversos compuestos endógenos y exógenos. Al inhibir CYP1B1, this compound puede modular las vías metabólicas y reducir la formación de metabolitos dañinos. Esta inhibición puede conducir a una mayor sensibilidad de las células cancerosas a los agentes quimioterapéuticos como el cisplatino, mejorando así su eficacia .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: DMU2139 se sintetiza a través de una serie de reacciones químicas que involucran piridilchalconas. La ruta sintética normalmente involucra la condensación de 6-metoxi-2-naftaldheído con 3-piridincarboxaldehído en presencia de una base para formar el intermedio chalcona. Este intermedio se somete luego a reacciones adicionales para producir this compound .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares a la síntesis de laboratorio pero a una escala mayor. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. El proceso implica un control cuidadoso de la temperatura, la presión y el tiempo de reacción para lograr la calidad de producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: DMU2139 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar óxidos correspondientes.
Reducción: Se puede reducir para formar productos reducidos correspondientes.
Sustitución: this compound puede sufrir reacciones de sustitución donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente en condiciones controladas.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir óxidos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
DMU2139 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de las enzimas del citocromo P450, en particular CYP1B1.
Biología: this compound se utiliza para investigar el papel de CYP1B1 en varios procesos biológicos y enfermedades.
Industria: this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a CYP1B1.
Comparación Con Compuestos Similares
DMU2139 se compara con otros compuestos similares, tales como:
DMU2105: Otro potente inhibidor de CYP1B1 con similar selectividad y potencia.
Alfa-naftoflavona: Un potente inhibidor tanto de CYP1A1 como de CYP1B1, pero con diferentes propiedades estructurales.
Carvedilol: Un conocido inhibidor de CYP1B1 identificado mediante cribado virtual basado en la estructura.
Singularidad: this compound destaca por su alta selectividad y potencia hacia CYP1B1, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en diversas enfermedades y para desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
(E)-1-(6-methoxynaphthalen-2-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-22-18-8-7-15-11-17(6-5-16(15)12-18)19(21)9-4-14-3-2-10-20-13-14/h2-13H,1H3/b9-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDPEUALCUWORP-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)

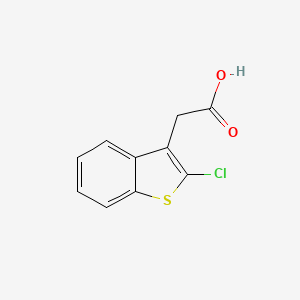
![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

![5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3034437.png)

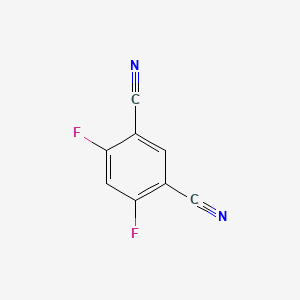
![2-[2-(17-Amino-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034441.png)
